
N-(sec-butyl)-N'-(1-phenylpropyl)urea
Descripción general
Descripción
N-(sec-butyl)-N'-(1-phenylpropyl)urea, also known as BP-897, is a synthetic compound that has been studied for its potential use in treating addiction and other disorders. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-(sec-butyl)-N'-(1-phenylpropyl)urea is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is thought to play a key role in the reward pathway of the brain, which is involved in addiction and other disorders.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(1-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain and altering the activity of certain neurotransmitters. These effects are thought to contribute to the compound's ability to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-N'-(1-phenylpropyl)urea has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to cross the blood-brain barrier. However, the compound can be difficult to synthesize and has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-N'-(1-phenylpropyl)urea. One area of interest is the development of more potent and selective compounds that target the dopamine D3 receptor. Another area of research is the potential use of N-(sec-butyl)-N'-(1-phenylpropyl)urea in the treatment of other disorders, such as depression and anxiety. Finally, further studies are needed to better understand the exact mechanism of action of N-(sec-butyl)-N'-(1-phenylpropyl)urea and its effects on the brain and behavior.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N'-(1-phenylpropyl)urea has been studied extensively for its potential use in treating addiction to drugs such as cocaine, nicotine, and opioids. The compound has been shown to reduce drug-seeking behavior in animal models and has been the subject of several clinical trials in humans.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-11(3)15-14(17)16-13(5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWPOOLSPYMSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(1-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



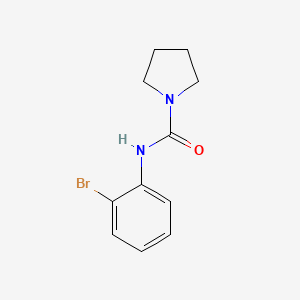
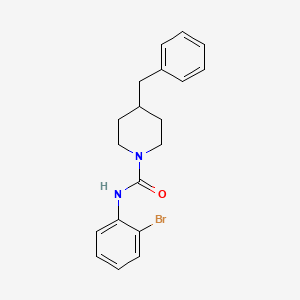
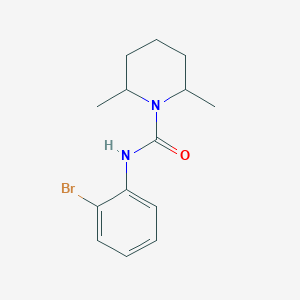
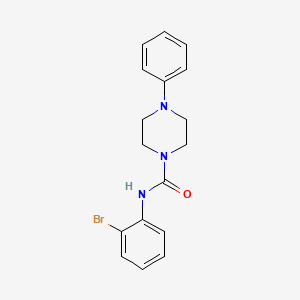

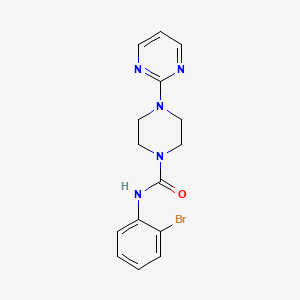
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)
![methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4286325.png)
![methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4286333.png)

![N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286344.png)
![N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4286366.png)
![N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)
![N-cyclohexyl-5-(1-{[(2-ethyl-5-pyrimidinyl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B4286369.png)